3H-2,1-Benzoxathiole 1,1-dioxide
Overview
Description
3H-2,1-Benzoxathiole 1,1-dioxide: is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. It is known for its unique chemical properties and has been studied for various applications in scientific research and industry .
Mechanism of Action
Target of Action
It is known to be an analogue of phenolsulfonphthalein (psp), which is commonly used as a ph indicator .
Mode of Action
The specific mode of action of 3H-2,1-Benzoxathiole 1,1-dioxide is not well-documented. As an analogue of PSP, it may interact with its targets in a similar manner. PSP changes color based on the pH of the environment, indicating yellow color below pH 6.8 and bright pink above pH 8.2 . This suggests that this compound might also interact with its targets based on the pH of the environment.
Biochemical Pathways
As a psp analogue, it may be involved in ph regulation pathways .
Result of Action
As a PSP analogue, it may play a role in indicating pH changes in the environment .
Action Environment
The action, efficacy, and stability of this compound may be influenced by environmental factors such as pH. As a PSP analogue, it changes color based on the pH of the environment . Therefore, the pH of the environment could significantly influence its action and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3H-2,1-Benzoxathiole 1,1-dioxide can be synthesized through several methods. One notable method involves the Jacobsen reaction, where it is formed as an unusual by-product . The reaction typically involves the use of specific reagents and conditions to facilitate the formation of the compound.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound generally follows similar principles to laboratory synthesis, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3H-2,1-Benzoxathiole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol compounds.
Scientific Research Applications
Chemistry: 3H-2,1-Benzoxathiole 1,1-dioxide is used as a building block in organic synthesis.
Biology and Medicine: In biological research, compounds related to this compound, such as phenol red, are used as pH indicators and diagnostic agents . These compounds can mimic the effects of hormones like estrogen, making them useful in fertility treatments and stem cell research .
Industry: The compound and its analogues are employed in the production of dyes and indicators. Phenol red, for instance, is widely used in cell biology laboratories and swimming pool test kits .
Comparison with Similar Compounds
Phenol Red (Phenolsulfonphthalein): An analogue of 3H-2,1-Benzoxathiole 1,1-dioxide, used as a pH indicator.
3H-1,2-Benzoxathiole, 2,2-dioxide: Another related compound with similar structural features.
Uniqueness: this compound stands out due to its specific chemical properties and the ability to form unique derivatives. Its applications in various fields, from organic synthesis to biological research, highlight its versatility and importance in scientific studies .
Properties
IUPAC Name |
3H-2,1λ6-benzoxathiole 1,1-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c8-11(9)7-4-2-1-3-6(7)5-10-11/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJPPXJZWJEAPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2S(=O)(=O)O1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196114 | |
Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4430-23-3 | |
Record name | 3H-2,1-Benzoxathiole, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4430-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC50795 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50795 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-2,1-benzoxathiole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.383 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3H-2,1-Benzoxathiole 1,1-dioxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K87MM28BH9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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